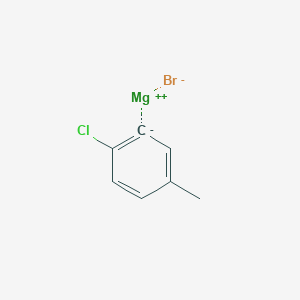

2-Chloro-5-methylphenylmagnesium bromide

Description

Foundational Principles of Organomagnesium Chemistry in Organic Synthesis

Organomagnesium chemistry is centered around the carbon-magnesium bond. The significant difference in electronegativity between carbon and magnesium results in a highly polarized covalent bond, where the carbon atom carries a partial negative charge (carbanionic character) and the magnesium atom a partial positive charge. This polarization effectively inverts the normal polarity of a carbon-halogen bond, transforming an electrophilic carbon into a nucleophilic one. This "umpolung" or reversal of polarity is the cornerstone of the synthetic utility of Grignard reagents.

The preparation of Grignard reagents, including 2-Chloro-5-methylphenylmagnesium bromide, typically involves the reaction of an organic halide with magnesium metal in an aprotic ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). youtube.com The solvent plays a crucial role in stabilizing the Grignard reagent by coordinating to the magnesium center.

The Role of Aryl Grignard Reagents as Nucleophilic Carbon Building Blocks

The carbanionic character of the aryl group in a Grignard reagent makes it a powerful nucleophile. This nucleophilicity allows it to readily attack a wide range of electrophilic centers, most notably the carbon atom of carbonyl groups in aldehydes, ketones, and esters. These reactions are fundamental in the synthesis of alcohols with varying degrees of substitution. Beyond carbonyl compounds, aryl Grignard reagents can react with other electrophiles such as epoxides, nitriles, and carbon dioxide, providing access to a diverse array of functionalized molecules.

Specific Contextualization of this compound in Chemical Transformations

This compound is a specifically substituted aryl Grignard reagent that offers unique advantages in certain synthetic applications. The presence of both a chloro and a methyl group on the phenyl ring influences its reactivity and provides handles for further functionalization.

This reagent is particularly valuable in the synthesis of substituted biaryl compounds. nih.gov Biaryls are a common structural motif in many pharmaceuticals, agrochemicals, and advanced materials. nih.gov The synthesis of unsymmetrical biaryls, where the two aryl rings are different, can be challenging. Cross-coupling reactions, such as the Kumada, Suzuki, and Negishi couplings, provide powerful methods for achieving this. In these reactions, an organometallic reagent, such as this compound, is coupled with an organic halide in the presence of a transition metal catalyst, typically based on palladium or nickel. google.com

The specific substitution pattern of this compound allows for the regioselective synthesis of complex biaryl structures that are often found in biologically active molecules and functional materials.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆BrClMg |

| Alternate Names | Bromo(2-chloro-5-methylphenyl)magnesium |

| CAS Number | 73995-79-6 |

| Molecular Weight | 229.78 g/mol |

| Appearance | Typically used as a solution in an ethereal solvent (e.g., THF) |

Note: Physicochemical properties such as boiling point and density are typically reported for the solution in a specific solvent, as the neat Grignard reagent is not usually isolated.

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;1-chloro-4-methylbenzene-6-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl.BrH.Mg/c1-6-2-4-7(8)5-3-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXRCFLUSUXJSE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[C-]=C(C=C1)Cl.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Preparation of 2 Chloro 5 Methylphenylmagnesium Bromide

Direct Magnesium Insertion Strategies

Direct insertion of magnesium into the carbon-bromine bond of 2-bromo-4-chloro-1-methylbenzene is a primary route to 2-Chloro-5-methylphenylmagnesium bromide. The success of this method hinges on overcoming the activation barrier of the magnesium metal and ensuring the stability of the resulting Grignard reagent.

The formation of Grignard reagents is often plagued by a difficult initiation phase, which can be critical for large-scale production. researchgate.net Traditionally, initiators like iodine crystals are used to activate the magnesium surface. researchgate.net An alternative and more advanced approach involves the use of highly reactive "Rieke magnesium," which is generated by the reduction of magnesium salts with alkali metals. researchgate.net This form of magnesium is a highly active powder that can react with organic halides that are typically unreactive with standard magnesium turnings.

For substrates like 2-bromo-4-chloro-1-methylbenzene, the initiation of the Grignard reaction is a crucial step. The process often requires heating to start the reaction, after which the addition of the halide must be controlled to maintain a steady reflux. orgsyn.orggoogle.com The use of a large excess of magnesium turnings can be beneficial to prevent the formation of undesired Wurtz coupling byproducts, where the Grignard reagent reacts with another molecule of the aryl halide. orgsyn.org

The choice of solvent is critical in Grignard reagent formation. Tetrahydrofuran (B95107) (THF) is a commonly used solvent due to its ability to solvate and stabilize the Grignard reagent. harvard.edugoogle.com Its role extends beyond simple solvation; it is integral to the Schlenk equilibrium, which governs the composition of Grignard species in solution. nih.gov

A significant advancement in the preparation of functionalized Grignard reagents is the use of lithium chloride (LiCl) as a coordinating additive. organic-chemistry.orgresearchgate.net The presence of LiCl has several beneficial effects:

Accelerated Reaction: LiCl significantly speeds up the insertion of magnesium, allowing reactions to proceed at lower and more convenient temperatures (-15°C to room temperature). organic-chemistry.org

Increased Solubility and Reactivity: LiCl breaks down the polymeric aggregates of Grignard reagents, which are often poorly soluble and less reactive. organic-chemistry.orgresearchgate.net This leads to the formation of more reactive monomeric organomagnesium species. researchgate.net

Enhanced Yields: The use of iPrMgCl·LiCl complexes for bromine-magnesium exchange reactions can dramatically increase the conversion to the desired organomagnesium product, often requiring only a slight excess of the reagent. google.com For example, the preparation of a sterically hindered arylmagnesium bromide using this method, followed by reaction with an electrophile, can result in yields as high as 90%. google.com

The table below summarizes the impact of LiCl on the formation of aryl Grignard reagents, which is applicable to the synthesis of this compound.

| Reagent System | Typical Temperature | Reaction Time | Conversion/Yield | Reference |

| Aryl Bromide + Mg | High Temperature | Often Slow | Variable | organic-chemistry.org |

| Aryl Bromide + Mg + LiCl | 0 °C to Room Temp. | 30 min - 2 h | Up to 95% | researchgate.net |

| Aryl Bromide + iPrMgCl | Room Temp. | Slow | Low Conversion | organic-chemistry.org |

| Aryl Bromide + iPrMgCl·LiCl | -15 °C to Room Temp. | 0.5 - 12 h | High (e.g., 84-92%) | organic-chemistry.orggoogle.com |

The formation of a Grignard reagent can occur through direct oxidative addition of Mg(0) to the carbon-halogen bond or via a halogen-metal exchange mechanism. The latter is particularly relevant when using reagents like isopropylmagnesium chloride. The mechanism of the halogen-magnesium exchange is understood to be thermodynamically driven. acs.org The equilibrium position is influenced by the relative stability of the carbanionic intermediates involved. acs.org

The beneficial effect of LiCl is explained by its influence on the Schignard equilibrium (2 RMgX ⇌ MgX₂ + MgR₂). nih.gov Ab initio molecular dynamics simulations have shown that LiCl interacts preferentially with MgCl₂. nih.gov This interaction shifts the equilibrium, increasing the concentration of the highly reactive dialkylmagnesium (MgR₂) species. nih.gov Furthermore, LiCl helps to break down large, unreactive clusters of the Grignard reagent into smaller, more soluble, and more reactive mixed aggregates. nih.govresearchgate.net This leads to an abundance of more electron-rich and nucleophilic "ate" complexes (RMgX₂⁻), which rationalizes the enhanced reactivity observed in "turbo Grignard" reagents. researchgate.net

Process Intensification and Scale-Up Considerations in Reagent Synthesis

Scaling up the synthesis of Grignard reagents like this compound presents challenges, including managing the exothermic nature of the reaction and avoiding the formation of byproducts. Continuous flow production processes offer a significant advantage over traditional batch synthesis for addressing these issues. researchgate.net Continuous reactors can improve selectivity and reduce the formation of Wurtz coupling products. researchgate.net

The LiCl-mediated methods are also highly amenable to large-scale preparation. organic-chemistry.org The improved reaction rates and conditions reduce the need for prolonged heating or cryogenic cooling, making the process more efficient and safer at an industrial scale. For sensitive substrates, continuous processing allows for better control over reaction parameters like temperature and residence time, which is crucial for maximizing yield and purity. chemrxiv.org The ability to replenish magnesium turnings during a continuous run helps maintain a constant reaction rate and facilitates a more streamlined production process. chemrxiv.org

Reactivity and Mechanistic Pathways of 2 Chloro 5 Methylphenylmagnesium Bromide

Nucleophilic Addition Reactions

The primary mode of reaction for 2-Chloro-5-methylphenylmagnesium bromide is nucleophilic addition, where the aryl group attacks an electrophilic carbon atom, leading to the formation of a new carbon-carbon bond.

Reactions with Carbonyl Compounds (Aldehydes, Ketones, Esters) Leading to Alcohol Formation

In line with the general behavior of Grignard reagents, this compound is expected to react readily with carbonyl compounds. The nucleophilic aryl group would attack the electrophilic carbonyl carbon, and subsequent acidic workup would yield an alcohol. google.compw.live

The general mechanism involves the attack of the nucleophilic carbon of the Grignard reagent on the carbonyl carbon. This breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate complexed with the MgBr+ cation. The addition of an aqueous acid in a subsequent workup step protonates the alkoxide to furnish the final alcohol product.

Reaction with Aldehydes: Would produce secondary alcohols.

Reaction with Ketones: Would result in the formation of tertiary alcohols.

Reaction with Esters: The reaction is expected to proceed via a double addition. The initial nucleophilic acyl substitution would form a ketone intermediate, which would then rapidly react with a second equivalent of the Grignard reagent to yield a tertiary alcohol after workup.

Regioselectivity and Stereoselectivity in Addition Processes

While specific studies on the regioselectivity and stereoselectivity of this compound are not available, general principles suggest that the steric hindrance presented by the ortho-chloro and meta-methyl substituents would influence its reactions. In reactions with prochiral ketones, the presence of these substituents could lead to some degree of facial selectivity, potentially resulting in a mixture of diastereomeric or enantiomeric products, though likely with low selectivity unless a chiral auxiliary is employed.

Scope of Aldehyde and Ketone Substrates

The scope of compatible aldehyde and ketone substrates is anticipated to be broad, encompassing aliphatic, aromatic, and α,β-unsaturated variants. However, highly sterically hindered ketones might react sluggishly. Substrates with acidic protons (e.g., alcohols, carboxylic acids) are incompatible as they would be deprotonated by the basic Grignard reagent.

Addition to Nitriles and Related Imine Derivatives

The reaction of this compound with nitriles is expected to follow the established pathway for Grignard reagents. The nucleophilic aryl group would add to the electrophilic carbon of the nitrile, forming an intermediate imine anion (as a magnesium salt). Subsequent hydrolysis with aqueous acid would convert this intermediate into a ketone. Similarly, addition to pre-formed imines would lead to the formation of secondary amines after workup.

Reactions with Other Electrophilic Functional Groups (e.g., Epoxides, Azabicycloalkenes)

Grignard reagents are known to react with epoxides in a ring-opening reaction. The reaction with this compound would proceed via an SN2-type mechanism, with the nucleophile attacking one of the epoxide carbons. In the case of an unsymmetrical epoxide, the attack generally occurs at the less sterically hindered carbon atom. The product, after acidic workup, is a β-substituted alcohol.

Reactions with strained ring systems like azabicycloalkenes are also plausible, likely proceeding via nucleophilic addition to the iminium or related electrophilic species generated in situ, leading to more complex nitrogen-containing heterocyclic structures.

Transition Metal-Catalyzed Cross-Coupling Reactions

Aryl Grignard reagents are important substrates in transition metal-catalyzed cross-coupling reactions, such as the Kumada, Negishi, and Suzuki couplings, to form new carbon-carbon bonds. It is highly probable that this compound could participate in such reactions. For instance, in a Kumada-type coupling, a nickel or palladium catalyst would be used to couple the Grignard reagent with an organic halide (vinyl or aryl halide), forming a biaryl or substituted styrene (B11656) product. The presence of the chloro substituent on the Grignard reagent itself introduces the possibility of intramolecular or polymerization side reactions under certain catalytic conditions, which would need to be carefully controlled.

Palladium-Catalyzed Aryl-Aryl and Aryl-Alkyl Couplingnih.govacs.orgnih.govresearchgate.netuwindsor.ca

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the efficient construction of biaryl and alkyl-aryl frameworks. nih.gov For Grignard reagents like this compound, these reactions typically follow a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. uwindsor.ca The choice of catalyst, ligands, and reaction conditions is crucial for achieving high efficiency and selectivity, especially with sterically hindered or electronically deactivated substrates. nih.govacs.org

The Kumada-Tamao-Corriu coupling, one of the earliest transition metal-catalyzed cross-coupling methods, directly utilizes Grignard reagents for the formation of C-C bonds with organic halides. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by either nickel or palladium complexes. wikipedia.orgchem-station.com The general mechanism for a palladium-catalyzed Kumada coupling involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with the Grignard reagent, and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. uwindsor.cachem-station.com

In the context of this compound, the transmetalation step involves the transfer of the 2-chloro-5-methylphenyl group to the palladium center. The steric bulk introduced by the ortho-chloro substituent can influence the rate and efficiency of this step. The reaction is versatile, applicable to a range of aryl and vinyl halides. wikipedia.org

Table 1: Representative Conditions for Palladium-Catalyzed Kumada-Tamao-Corriu Coupling

| Catalyst | Ligand | Solvent | Temperature | Coupling Partner Example | Product Type | Ref |

| PdCl₂(dppf) | dppf | THF | Room Temp - Reflux | Aryl Bromide | Biaryl | wikipedia.org |

| Pd(PPh₃)₄ | PPh₃ | Diethyl Ether | Reflux | Vinyl Halide | Aryl-alkene | wikipedia.org |

| Pd(OAc)₂ | Buchwald-type | Toluene | 100 °C | Aryl Iodide | Biaryl | nih.govrsc.org |

This table presents generalized conditions for Kumada coupling reactions. Specific conditions for this compound would require experimental optimization.

The Negishi coupling offers a powerful alternative to the Kumada coupling, characterized by its high functional group tolerance. organic-chemistry.org This method involves the reaction of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. organic-chemistry.orgdtu.dk For a Grignard reagent like this compound, a Negishi-type reaction first requires transmetalation with a zinc salt, typically zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂), to form the corresponding organozinc species, 2-chloro-5-methylphenylzinc bromide. chem-station.comrug.nl This conversion moderates the reactivity of the organometallic nucleophile, rendering it compatible with a wider array of electrophilic functional groups. chem-station.com

The in-situ generation of the organozinc reagent from the Grignard precursor is a common and efficient strategy. organic-chemistry.orguni-muenchen.de The subsequent palladium-catalyzed coupling follows the standard catalytic cycle. These zinc-mediated variants are particularly effective for couplings involving complex molecules and sensitive substrates. nih.gov

Table 2: Example of Negishi Coupling of Secondary Alkylzinc Halides with Aryl Halides

| Aryl Halide (ArX) | Yield (%) | Ratio (iso-Pr:n-Pr) |

| 4-OMe-C₆H₄-Br | 92 | 37:1 |

| 4-Ph-C₆H₄-Br | 95 | 39:1 |

| 4-CO₂Me-C₆H₄-Br | 94 | 46:1 |

| 4-CO₂Me-C₆H₄-Cl | 98 | 45:1 |

| 2-OMe-C₆H₄-Br | 97 | 27:1 |

| 2-CO₂Me-C₆H₄-Br | 91 | 37:1 |

Data from a study on the coupling of isopropylzinc bromide with various aryl halides, demonstrating the high efficiency and selectivity achievable under Negishi conditions with a Pd/CPhos catalyst system. nih.gov This illustrates the potential for high yields when coupling organozinc reagents derived from Grignards.

The efficiency of palladium-catalyzed cross-coupling reactions involving substituted aryl Grignard reagents is highly dependent on the ligand coordinated to the metal center. nih.gov For a sterically demanding substrate like this compound, the ligand plays a critical role in facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.

Table 3: Common Ligands for Palladium-Catalyzed Cross-Coupling and Their Features

| Ligand Type | Examples | Key Features | Application Benefit | Ref |

| Triarylphosphines | PPh₃, P(o-tol)₃ | Basic, conical angle varies with substitution. | General purpose, used in early protocols. | uwindsor.cawikipedia.org |

| Biarylphosphines | XPhos, SPhos, CPhos | Bulky, electron-rich. | Promotes oxidative addition and reductive elimination; high efficiency for hindered substrates. | nih.govnih.gov |

| Ferrocenylphosphines | dppf | Bidentate, robust. | Stabilizes catalyst, good for a wide range of substrates. | wikipedia.org |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, bulky. | Form very stable catalysts, effective for coupling aryl chlorides. | organic-chemistry.org |

Nickel-Catalyzed Cross-Coupling Methodologiesrsc.orgorganic-chemistry.orgrug.nlillinois.edu

Nickel-based catalysts provide a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. organic-chemistry.org They are particularly adept at activating more challenging and less expensive electrophiles, such as aryl chlorides and fluorides. nih.govnih.gov The mechanistic pathways for nickel catalysis can be more complex than those for palladium, sometimes involving Ni(I)/Ni(III) or radical pathways in addition to the more common Ni(0)/Ni(II) cycle. illinois.edu

A significant advantage of nickel catalysis is its ability to activate strong carbon-halogen bonds, which are often unreactive with palladium catalysts under standard conditions. nih.govrsc.org Nickel complexes can effectively cleave the C–Cl bond of aryl chlorides, making them viable substrates for Kumada-type couplings with Grignard reagents like this compound. nih.govresearchgate.net

The activation of C–F bonds, the strongest carbon-halogen bonds, is a particularly challenging transformation where nickel catalysts have shown unique promise. rsc.orgbeilstein-journals.org The reaction of an aryl Grignard reagent with a fluoroarene, catalyzed by a nickel complex often supported by specific phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, allows for the construction of biaryl compounds from readily available starting materials. nih.gov This capability is highly valuable for the late-stage functionalization of complex fluorinated molecules.

As with palladium catalysis, the choice of ligand is paramount for achieving success in nickel-catalyzed cross-couplings. The ligand architecture dictates the electronic properties and steric environment of the nickel center, thereby influencing its catalytic activity, selectivity, and stability. nih.gov

Bidentate phosphine ligands such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) and 1,3-bis(diphenylphosphino)propane (B126693) (dppp) are commonly used and have been shown to be effective in the coupling of aryl Grignard reagents with fluoroazines. nih.gov N-Heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for nickel, forming robust catalysts capable of activating aryl chlorides at room temperature. organic-chemistry.org Pincer ligands, which bind to the metal center in a tridentate fashion, can impart exceptional stability and reactivity to the nickel catalyst, enabling the coupling of a wide range of aryl chlorides. organic-chemistry.org The careful selection of a ligand system is crucial for steering the reaction towards the desired product and minimizing side reactions, such as homocoupling of the Grignard reagent. nih.govthieme-connect.de

Table 4: Ligand Architectures for Nickel-Catalyzed Cross-Coupling

| Ligand Architecture | Examples | Key Features | Typical Application | Ref |

| Monodentate Phosphine | PPh₃ | Cone angle promotes reactivity. | General cross-couplings, often used with a reducing agent. | researchgate.netnih.gov |

| Bidentate Phosphine | dppe, dppp | Chelating, forms stable complexes. | Coupling with heteroaryl halides and fluoroarenes. | nih.gov |

| N-Heterocyclic Carbene (NHC) | IPr, IMes, ItBu | Strong σ-donors, sterically bulky. | Activation of aryl chlorides and other less reactive electrophiles. | organic-chemistry.org |

| Pincer Ligands | Amido Pincer Ligands | Tridentate, imparts high stability. | Coupling of aryl, heteroaryl, and vinyl chlorides. | organic-chemistry.org |

| Phenanthroline/Pybox | Bathophenanthroline, Pybox | Rigid, bidentate N-ligands. | Cross-electrophile couplings, C-B bond formation. | nih.govnih.gov |

Iron-Catalyzed Cross-Coupling Reactionsnih.govacs.org

The use of iron catalysts in cross-coupling reactions represents a significant advancement in organic synthesis, offering a cost-effective and environmentally benign alternative to traditional palladium and nickel catalysts. nih.govresearchgate.net Pioneering work in the 1970s by Jay Kochi demonstrated that simple ferric salts could effectively catalyze the stereoselective formation of C–C bonds between Grignard reagents and alkenyl halides. nih.gov In recent years, interest in iron-catalyzed cross-coupling has been renewed, driven by the metal's abundance, low cost, and minimal toxicity. nih.govprinceton.edunih.gov These reactions have matured into an indispensable tool for organic chemists, providing high reactivity and tolerance for various functional groups. nih.govresearchgate.net Iron-catalyzed protocols have been successfully applied to the coupling of a wide range of partners, including alkyl, aryl, and vinyl groups. nih.govwikipedia.org

The development of catalytic methods using iron is a key strategy in sustainable chemistry. nih.gov Iron is the second most abundant metal in the Earth's crust, making it an economically and ecologically attractive alternative to precious metals like palladium. princeton.eduacs.org The low cost, ready availability, and very low toxicity of iron make it an ideal catalyst, particularly for large-scale industrial applications such as pharmaceutical synthesis. nih.gov The pursuit of sustainable strategies for metal-catalyzed cross-coupling reactions is driven by the scarcity and high cost of precious metals. nih.gov Iron catalysis not only offers economic benefits but also introduces a rich variety of reactivity patterns. nih.gov The use of earth-abundant metals like iron is a central theme in green chemistry, aiming to create more sustainable chemical processes. nih.govnih.gov Research in this area focuses on developing robust and practical protocols that can replace precious metal-based methods without compromising efficiency. acs.orgenglelab.com

The mechanism of iron-catalyzed cross-coupling reactions is notably complex, with multiple pathways potentially operating depending on the specific reactants and conditions. nih.govacs.org This complexity arises from the accessibility of various oxidation states for iron and the potential for paramagnetic intermediates, which are challenging to characterize. nih.gov

Initial studies by Kochi in the 1970s provided evidence for the reduction of iron(III) salts by Grignard reagents to form a catalytically active iron(I) species. nih.gov However, subsequent research has suggested that the active catalytic species and reaction mechanism can vary significantly. acs.orgnih.gov For instance, reactions involving methylmagnesium halides are thought to proceed via iron-ate complexes, while Grignard reagents with beta-hydrogens, such as this compound, may react via highly reduced iron clusters. acs.org The nature of the ligand can also profoundly influence the catalytic cycle; iron-bisphosphine systems have shown significant methodological advances, and N-heterocyclic carbene (NHC) ligands have also been employed. nih.gov

A key challenge in mechanistic studies is identifying the oxidation state of the active iron species during the catalytic cycle. nih.gov Both low-valent and high-valent iron complexes have been proposed as key intermediates. nih.govnih.gov Some studies, using techniques like in situ spectroscopy, have identified iron(II) complexes as on-cycle intermediates, while finding that low-valent iron complexes formed in situ were catalytically incompetent for certain substrate classes. nih.gov Radical mechanisms have also been proposed for some iron-catalyzed sp3–sp3 Kumada couplings, supported by radical clock experiments. princeton.edu

Stereochemical control is another critical aspect. Iron catalysts have been shown to promote highly stereoselective cross-coupling reactions, such as the reaction of stereodefined enol carbamates with Grignard reagents, yielding products with high fidelity. nih.gov In the coupling of alkenyl halides, reactions often proceed with retention of the double bond's geometric configuration. acs.org

Table 1: Proposed Mechanistic Features in Iron-Catalyzed Cross-Coupling

| Proposed Feature | Description | Supporting Evidence | Relevant Citations |

| Active Catalyst Oxidation State | Varies; proposals include Fe(I), Fe(II), and low-valent clusters like [Fe(MgX)₂]n. | EPR studies suggest Fe(I). nih.gov Spectroscopic and product analysis point to Fe(II) intermediates in some systems. nih.gov Preparative results suggest different pathways for different Grignard reagents. acs.org | nih.govacs.orgnih.gov |

| Reaction Pathway | Can involve organoiron ate-complexes or radical intermediates. | Control experiments with pre-formed ate-complexes support their involvement. acs.org Radical clock experiments and cyclization of radical probes indicate radical pathways. princeton.edu | princeton.eduacs.org |

| Role of Ligands | Ligands like phosphines (e.g., Xantphos, dppe) and N-Heterocyclic Carbenes (NHCs) stabilize intermediates and modify reactivity. | Use of bisphosphine ligands extends substrate scope and improves efficiency. nih.gov DFT studies have modeled NHC-Fe complexes. nih.gov | nih.gov |

| Stereochemical Outcome | Often proceeds with high stereoselectivity, including retention of configuration for vinylic substrates. | Iron-catalyzed coupling of stereodefined enol carbamates shows high stereoselectivity. nih.gov Coupling of cis- and trans-propenyl bromide occurs with retention of geometry. acs.org | nih.govacs.org |

Other Transition Metal-Mediated Transformations (e.g., Copper, Silver, Osmium)nih.govdtu.dk

Beyond iron, other transition metals such as copper, silver, and osmium are effective catalysts for transformations involving Grignard reagents. acs.org These metals offer unique reactivity profiles and can catalyze specific types of coupling reactions that may be less efficient with iron or palladium.

Copper: Copper salts are well-established catalysts for a variety of cross-coupling reactions with Grignard reagents, including oxidative homo- and cross-coupling. acs.orgnih.gov Copper-catalyzed systems can effectively form C(sp²)-C(sp²), C(sp)-C(sp²), and C(sp)-C(sp³) bonds under mild conditions. acs.orgnih.gov The slow addition of the Grignard reagent can be critical for achieving high yields in copper-catalyzed alkylations, sometimes eliminating the need for a ligand. organic-chemistry.org

Silver: Silver-based catalysts were investigated by Kochi and Tamura in the early 1970s for coupling reactions. wikipedia.org While less common now as primary cross-coupling catalysts compared to copper or iron, silver compounds can facilitate specific transformations.

Osmium: Osmium complexes have more recently emerged as powerful catalysts, particularly in hydrogenation and dehydrogenation reactions. nih.gov Their application in direct cross-coupling with Grignard reagents is less explored, but they are used in reactions with organometallic reagents. For example, Os(aryl)₄ complexes can be prepared from the reaction of osmium precursors with aryl Grignard reagents, including those formed via halogen-magnesium exchange. acs.org Osmium's distinct properties, such as its ability to exist in multiple oxidation states and its high thermal stability, make it a candidate for developing novel catalytic reactions. nih.govnumberanalytics.com

The efficiency and selectivity of Grignard reactions can be enhanced through the use of more than one metal species, leading to bimetallic catalysis or synergistic effects. This can involve the primary transition metal catalyst and a metallic additive. For example, the addition of lithium salts (e.g., Li₂CuCl₄) can significantly improve the performance of copper-catalyzed homocoupling of Grignard reagents. acs.orgnih.gov The elucidation of the mechanisms behind these improvements is an active area of research, but it is thought that additives can interfere with various reaction pathways, potentially by altering the structure and reactivity of the organometallic species in solution. acs.org The interaction between the Grignard reagent's magnesium center and the transition metal catalyst is fundamental, but the addition of other metal ions can create more complex and potentially more reactive heterometallic complexes. acs.org

Different transition metals impart distinct reactivity and selectivity in transformations with Grignard reagents.

Copper: Copper catalysts are particularly effective for oxidative coupling reactions. acs.orgnih.gov Using an external oxidant, a variety of aryl, alkynyl, and alkyl Grignard reagents can be coupled efficiently. acs.orgnih.gov A key feature of some copper-catalyzed systems is their tolerance for β-hydrogen-containing alkyl Grignard reagents, which can be prone to β-hydride elimination with other catalysts. nih.gov

Silver: In early studies, silver catalysts were shown to be viable for coupling reactions, though they are often associated with promoting the homocoupling of Grignard reagents. wikipedia.orgacs.org

Osmium: Osmium catalysis is noted for its high efficiency in hydrogenation and dehydrogenation reactions, showcasing its ability to interact with C-H and C=X bonds. nih.gov In the context of organometallic synthesis, osmium's utility has been demonstrated in the preparation of stable tetraaryl osmium(IV) complexes from Grignard reagents. acs.org This route allows for the synthesis of complexes with pre-installed functional groups that might be difficult to achieve otherwise, highlighting a unique synthetic application. acs.org The ability of osmium to access various oxidation states and form stable organometallic complexes underpins its unique catalytic potential. numberanalytics.com

Table 2: Comparison of Selected Transition Metal Catalysts in Grignard Reactions

| Metal Catalyst | Typical Reactions | Key Features | Relevant Citations |

| Iron | Cross-coupling (Kumada-type) | Low cost, low toxicity, complex mechanisms, good for C(sp²)-C(sp³) coupling. nih.govnih.gov | nih.govnih.govnih.gov |

| Copper | Oxidative homo- and cross-coupling, alkylations. | Mild conditions, often requires an oxidant, effective for C(sp)-C(sp³) bond formation. acs.orgorganic-chemistry.org | acs.orgnih.govorganic-chemistry.org |

| Osmium | Asymmetric dihydroxylation, hydrogenation, synthesis of organometallic complexes. | High stability, unique reactivity in redox reactions, less common for direct cross-coupling. acs.orgnih.gov | acs.orgnih.govlucp.net |

Side Reactions and Selectivity Control in this compound Transformations

In transition metal-catalyzed cross-coupling reactions involving Grignard reagents like this compound, controlling selectivity and minimizing side reactions is crucial for achieving high yields of the desired product.

One of the most common side reactions is homocoupling , where two molecules of the Grignard reagent couple to form a symmetrical biaryl (e.g., 2,2'-dichloro-5,5'-dimethylbiphenyl). acs.org This process can be promoted by the transition metal catalyst itself or by certain oxidants. acs.orgbeilstein-journals.org Monitoring the formation of the homocoupled product is sometimes used as an indirect method to probe the reaction mechanism, particularly to estimate the average oxidation state of the iron catalyst. nih.gov

Another potential side reaction is reduction or β-hydride elimination , especially when using alkyl Grignard reagents that possess β-hydrogens. organic-chemistry.orgacs.org For aryl Grignard reagents like this compound, this is not a primary concern, but it becomes relevant when coupling with alkyl halides that can be reduced.

Furthermore, the high reactivity and strong basicity of Grignard reagents can lead to reactions with functional groups present on the coupling partners. wikipedia.orgnumberanalytics.com For example, Grignard reagents will react with acidic protons (from alcohols, amines, etc.) and add to carbonyl groups (ketones, esters, amides). wikipedia.orgdtu.dk This lack of functional group tolerance can limit the scope of the reaction unless protecting groups are used or the catalyst system provides high chemoselectivity. wikipedia.orgnih.gov

Controlling these side reactions requires careful optimization of reaction parameters:

Catalyst and Ligand Choice: The choice of the metal catalyst and its associated ligands is paramount. For example, in palladium-catalyzed couplings of secondary benzylic bromides, the use of a bulky ligand like Xantphos was shown to minimize the undesired β-hydride elimination pathway. acs.org In iron catalysis, the addition of ligands like TMEDA or specific urea (B33335) derivatives can significantly improve selectivity and yield. princeton.edunih.gov

Reaction Conditions: Temperature, solvent, and the rate of addition of the Grignard reagent can have a profound impact on selectivity. organic-chemistry.orgresearchgate.net Slow addition of the Grignard reagent can suppress side reactions by maintaining a low concentration of the reactive nucleophile, as demonstrated in copper-catalyzed alkylations. organic-chemistry.org Continuous flow processes have also been shown to improve selectivity by reducing the formation of Wurtz-type homocoupling products compared to batch synthesis. researchgate.net

Oxidant/Additive: In some protocols, an additive is used to facilitate the catalytic cycle. For example, in Rh-catalyzed homocoupling, an alkyl halide like 1,2-dibromoethane (B42909) acts as an oxidant to regenerate the active catalyst. nih.gov The choice and amount of such an additive must be carefully controlled to avoid undesired pathways.

Table 3: Common Side Reactions and Control Strategies

| Side Reaction | Description | Control Strategy | Relevant Citations |

| Homocoupling (Wurtz-type) | Dimerization of the Grignard reagent (R-MgX + R-MgX → R-R). | Catalyst/ligand selection, slow reagent addition, use of continuous flow reactors, controlled addition of an appropriate oxidant. researchgate.netnih.gov | acs.orgresearchgate.netnih.gov |

| β-Hydride Elimination | Elimination from an alkyl coupling partner containing β-hydrogens, leading to an alkene. | Use of bulky ligands (e.g., Xantphos), low reaction temperatures. acs.org | organic-chemistry.orgacs.org |

| Reaction with Functional Groups | Nucleophilic attack on electrophilic functional groups like esters, ketones, or nitriles. | Use of highly chemoselective catalyst systems, protection of sensitive functional groups, low temperatures. dtu.dknih.gov | wikipedia.orgdtu.dknih.gov |

| Reduction of Electrophile | Simple reduction of the organic halide partner instead of cross-coupling. | Optimization of catalyst system and reaction conditions. | organic-chemistry.org |

Homo-Coupling Pathways and Mitigation Strategies

A common side reaction for Grignard reagents, including this compound, is homo-coupling, which leads to the formation of a symmetrical biaryl product. In this case, the product is 2,2'-dichloro-5,5'-dimethylbiphenyl. This reaction, often referred to as a Wurtz-Fittig type reaction, can occur through the dimerization of the Grignard reagent, particularly in the presence of certain transition metal catalysts or upon exposure to oxidants.

The mechanism of homo-coupling can be influenced by the choice of catalyst and reaction conditions. For instance, in the context of transition-metal-catalyzed cross-coupling reactions, such as the Kumada coupling, the homo-coupling of the Grignard reagent is a competing pathway. acs.orgwikipedia.org Various transition metals, including nickel, palladium, iron, and copper, can catalyze both the desired cross-coupling and the undesired homo-coupling. nih.govresearchgate.net The formation of the homo-coupled product is often attributed to the reaction of two molecules of the Grignard reagent, facilitated by the metal center.

Mitigation Strategies:

Several strategies can be employed to minimize the extent of homo-coupling and favor the desired cross-coupling reaction:

Catalyst Selection: The choice of both the metal and the associated ligands is crucial. For example, in some nickel-catalyzed couplings, the use of specific phosphine ligands has been shown to suppress homo-coupling. researchgate.net Similarly, iron-based catalysts have been developed to achieve high selectivity in cross-coupling with minimal homo-coupling byproducts. mdpi.com

Reaction Conditions: Careful control of reaction parameters is essential. Lowering the concentration of the Grignard reagent has been demonstrated to reduce the rate of homo-coupling in certain palladium-catalyzed reactions. acs.org

Use of Additives: The addition of co-catalysts or specific additives can influence the reaction pathway. For example, in some cobalt-catalyzed couplings, the addition of 1,3-butadiene (B125203) has been shown to suppress the dimerization of the Grignard reagent. acs.org

The following table summarizes the influence of various factors on the homo-coupling of aryl Grignard reagents, which is applicable to this compound.

| Factor | Influence on Homo-Coupling | Mitigation Strategy |

| Catalyst | Can promote homo-coupling (e.g., Ni, Pd, Fe, Cu) | Selection of appropriate metal-ligand complex |

| Concentration | Higher concentration can increase homo-coupling | Use of lower Grignard reagent concentration |

| Additives | Certain additives can suppress dimerization | Introduction of co-catalysts or specific reagents |

Influence of Steric and Electronic Factors on Regioselectivity and Chemoselectivity

The regioselectivity and chemoselectivity of this compound in its reactions are primarily dictated by the steric and electronic effects of the ortho-chloro and para-methyl substituents.

Steric Factors:

The chlorine atom at the ortho position to the carbon-magnesium bond introduces significant steric hindrance. This bulkiness can impede the approach of the Grignard reagent to a sterically demanding electrophile. google.comnih.gov In cross-coupling reactions, for example, the steric hindrance from the ortho-chloro group can influence the rate of transmetalation and reductive elimination steps in the catalytic cycle. For sterically hindered substrates, the rate of reaction is often diminished. nih.gov

Electronic Factors:

The electronic nature of the substituents plays a critical role in modulating the nucleophilicity of the Grignard reagent. acs.org

Chloro Group: The chlorine atom is an electron-withdrawing group through its inductive effect (-I), which decreases the electron density on the aromatic ring and, consequently, the nucleophilicity of the carbanionic carbon.

Methyl Group: The methyl group is an electron-donating group through its inductive effect (+I) and hyperconjugation, which increases the electron density on the ring and enhances the nucleophilicity of the Grignard reagent.

The following table summarizes the expected influence of the substituents on the reactivity of this compound.

| Substituent | Position | Steric Effect | Electronic Effect | Impact on Reactivity |

| Chloro | ortho | High steric hindrance | Electron-withdrawing (-I) | Decreases nucleophilicity, hinders approach to electrophile |

| Methyl | para | Minimal steric effect | Electron-donating (+I) | Increases nucleophilicity |

Radical Intermediates and Single-Electron Transfer Processes

While many Grignard reactions are considered to proceed through a polar, nucleophilic mechanism, there is substantial evidence for the involvement of radical intermediates via single-electron transfer (SET) pathways. organic-chemistry.orgharvard.edu The formation of a Grignard reagent itself can involve radical intermediates. leah4sci.com In subsequent reactions, the Grignard reagent can act as a single-electron donor to a suitable electrophile, generating a radical anion from the electrophile and a radical cation from the Grignard reagent, which then fragments to an aryl radical.

The likelihood of a SET mechanism depends on several factors, including the structure of the Grignard reagent, the nature of the electrophile, and the reaction conditions. For this compound, the presence of the aromatic ring and the potential for stabilization of a radical intermediate make the SET pathway a plausible alternative to the polar mechanism.

Factors Favoring SET:

Substrate: Electrophiles with low reduction potentials, such as certain ketones and nitroaromatics, are more likely to accept an electron from the Grignard reagent, thus initiating a SET process. dtu.dk Sterically hindered ketones are also known to favor SET pathways. organic-chemistry.org

Grignard Reagent: While less definitively established for the Grignard reagent itself, factors that stabilize the resulting radical intermediate could favor the SET pathway.

The radical intermediates, once formed, can undergo various reactions, including coupling with other radicals or further reaction with the solvent or other species in the reaction mixture. nih.gov The involvement of radical intermediates can sometimes lead to a different product distribution than what would be expected from a purely polar mechanism. For instance, in some cases, radical pathways have been implicated in the formation of homo-coupling byproducts. researchgate.net

Advanced Synthetic Applications of 2 Chloro 5 Methylphenylmagnesium Bromide

Construction of Complex Organic Molecules

The reactivity of 2-chloro-5-methylphenylmagnesium bromide makes it a valuable tool in carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the synthesis of complex organic structures.

Substituted biphenyls and polyaromatic frameworks are key structural motifs in many advanced materials and pharmaceutical compounds. The Kumada cross-coupling reaction, a palladium- or nickel-catalyzed reaction between a Grignard reagent and an organic halide, is a powerful method for the synthesis of unsymmetrical biaryls. organic-chemistry.orgwikipedia.org In this context, this compound can be coupled with a variety of aryl halides to generate sterically hindered and electronically diverse biphenyls.

For instance, the coupling of this compound with an aryl iodide in the presence of a palladium catalyst, such as Pd(PPh₃)₄, would yield the corresponding substituted biphenyl (B1667301). The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Table 1: Representative Kumada Coupling Reaction for Biphenyl Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Aryl Iodide | Pd(PPh₃)₄ | 2-Chloro-5-methyl-1,1'-biphenyl derivative |

The extension of this methodology to include di- or polyhalogenated aromatic compounds as coupling partners allows for the construction of more complex polyaromatic frameworks. The chemoselectivity of the Kumada coupling can often be controlled by the choice of catalyst and reaction conditions, enabling the sequential functionalization of polyhalogenated substrates. organic-chemistry.org

Nitrogen- and oxygen-containing heterocycles are ubiquitous in natural products and medicinal chemistry. While direct synthesis of these heterocycles using this compound is not the most common approach, the reagent can be employed to introduce the 2-chloro-5-methylphenyl group onto a precursor molecule, which is then cyclized to form the desired heterocyclic ring.

For the synthesis of a substituted quinoline, one could envision the reaction of this compound with a suitable electrophile, such as an N-aryl-β-aminoacrolein derivative. The resulting intermediate could then undergo an acid-catalyzed intramolecular cyclization and dehydration to afford the corresponding quinoline.

Similarly, in the synthesis of oxazolines, the Grignard reagent could be added to a nitrile, which upon subsequent reaction with an amino alcohol, would lead to the formation of the oxazoline (B21484) ring. organic-chemistry.org A more direct approach could involve the reaction of the Grignard reagent with a 2-isocyanoethoxymethyl silyl (B83357) ether, followed by cyclization.

Table 2: Proposed Strategy for Heterocycle Synthesis

| Target Heterocycle | Proposed Precursor | Reaction with this compound | Subsequent Reaction |

| Substituted Quinoline | N-aryl-β-aminoacrolein derivative | Nucleophilic addition | Intramolecular cyclization/dehydration |

| Substituted Oxazoline | Nitrile | Nucleophilic addition | Reaction with an amino alcohol |

The strategic incorporation of the 2-chloro-5-methylphenyl group can be a key step in the total synthesis of complex natural products or designed molecules. Grignard reagents are frequently utilized in total synthesis for their reliability in forming carbon-carbon bonds. chemie-brunschwig.ch In a retrosynthetic analysis, the disconnection of a bond between the 2-chloro-5-methylphenyl unit and the rest of the molecule would lead back to this compound as the logical synthetic equivalent (synthon).

For example, in the synthesis of a hypothetical complex molecule containing this moiety, the Grignard reagent could be added to a chiral aldehyde or ketone to construct a key stereocenter. The predictability of the stereochemical outcome of such additions, often guided by Felkin-Anh or Cram chelation models, makes this a powerful strategy in asymmetric synthesis.

Targeted Functionalization of Bioactive Scaffolds

The introduction of the 2-chloro-5-methylphenyl moiety can significantly modulate the biological activity of a molecule. This is due to the specific steric and electronic properties conferred by the chloro and methyl substituents on the phenyl ring.

The 2-chloro-5-methylphenyl group is a structural component of interest in the development of new pharmaceutical agents. For instance, related chloro-substituted phenyl derivatives are found in a variety of bioactive compounds. nih.gov A patent for the synthesis of glucopyranosyl-substituted benzyl-benzene derivatives, which act as SGLT2 inhibitors for the treatment of diabetes, describes the use of a (5-bromo-2-chloro-phenyl)methanone intermediate. google.com This highlights the industrial relevance of such substituted phenyl ketones, which can be readily synthesized through the acylation of an appropriate arene or the reaction of a Grignard reagent with an acyl chloride.

The reaction of this compound with a suitable acyl chloride or ester would provide a direct route to a ketone intermediate, which could then be further elaborated to the final drug candidate.

Achieving high levels of stereocontrol is a critical challenge in modern organic synthesis. The addition of Grignard reagents to prochiral carbonyl compounds is a classic method for creating new stereocenters. The stereochemical outcome of such reactions can be influenced by the presence of a chiral center in the carbonyl compound or by the use of a chiral auxiliary. rsc.org

The reaction of this compound with a chiral aldehyde or ketone containing a resident stereocenter can proceed with a high degree of diastereoselectivity, governed by the principles of 1,2- or 1,3-asymmetric induction.

For enantioselective additions, a chiral ligand can be used to modify the Grignard reagent or the substrate, leading to the preferential formation of one enantiomer. While less common for Grignard reagents than for organolithium or organozinc reagents, research into catalytic enantioselective additions of Grignard reagents is an active area of investigation.

Table 3: Strategies for Stereoselective Synthesis

| Strategy | Description | Example |

| Diastereoselective Addition | Reaction of this compound with a chiral carbonyl compound to produce a diastereomerically enriched product. | Addition to (R)-2-phenylpropanal. |

| Enantioselective Addition (with Chiral Auxiliary) | The substrate contains a removable chiral group that directs the attack of the Grignard reagent. | Addition to an ester of a chiral alcohol like 8-phenylmenthol. |

| Enantioselective Addition (with Chiral Ligand) | A chiral ligand is added to the reaction to create a chiral environment, favoring the formation of one enantiomer. | Use of a chiral amino alcohol or diamine as a ligand. |

Development of Cascade and Domino Reaction Sequences

The strategic use of this compound in cascade and domino reactions represents a sophisticated approach to molecular synthesis, enabling the construction of complex architectures in a single, efficient operation. These sequences, where the initial Grignard addition triggers a series of subsequent intramolecular or intermolecular transformations, offer significant advantages in terms of atom economy, step economy, and the rapid generation of molecular complexity from relatively simple starting materials. While research specifically detailing this compound in such sequences is an emerging area, the well-established reactivity of aryl Grignard reagents provides a strong foundation for predicting its utility in these elegant and powerful synthetic methodologies.

One prominent example of a domino reaction involving aryl Grignard reagents is the nickel-catalyzed three-component reaction with alkynes and aryl halides. researchgate.net In this process, the aryl Grignard, such as this compound, would first undergo carbomagnesiation across an alkyne. The resulting alkenyl Grignard reagent would then participate in a cross-coupling reaction with an aryl halide, all in a single pot. researchgate.net This sequence allows for the stereoselective synthesis of highly substituted alkenes, which are valuable intermediates in materials science and medicinal chemistry.

Another powerful cascade approach involves the reaction of aryl Grignard reagents with appropriately substituted substrates to generate reactive intermediates that undergo further transformations. For instance, the reaction of an aryl Grignard with a 2-O-propargyl enone can initiate a cascade sequence involving a 1,2-carbonyl addition followed by a propargyl Claisen rearrangement. nih.gov This particular cascade is highly effective for the diastereoselective synthesis of α-allene quaternary centers within cyclic frameworks. nih.gov The initial addition of the Grignard reagent forms a magnesium alkoxide that facilitates the subsequent rearrangement, showcasing how the Grignard reagent does more than just add a carbon group. nih.gov

Furthermore, aryl Grignard reagents have been employed in palladium-catalyzed domino reactions with 1,2-dihaloarenes to construct polycyclic aromatic compounds like fluorenes. nih.gov These reactions are thought to proceed through the formation of a palladium-associated aryne intermediate, which is then trapped by the Grignard reagent, leading to a cascade of bond formations. nih.gov The hindered nature of some Grignard reagents can be beneficial in these transformations. nih.gov The reaction of aryl Grignards with hexahalobenzenes to form novel arenes through a multiple aryne sequence further illustrates the potential for complex molecule synthesis in a single step. acs.org

The development of such cascade reactions relies on a delicate balance of reactivity and the precise orchestration of sequential bond-forming events. The specific substitution pattern of this compound, with its chloro and methyl groups, would be expected to influence the electronic and steric properties of the intermediates in these cascades, potentially impacting reaction rates and selectivities. Future research in this area will likely focus on harnessing these properties to develop novel and highly efficient syntheses of complex molecular targets.

Table 1: Representative Cascade Reactions Involving Aryl Grignard Reagents

| Reaction Type | Starting Materials | Catalyst/Reagent | Key Transformations | Product Class | Reference |

| Three-Component Domino Reaction | Aryl Grignard Reagent, Alkyne, Aryl Halide | NiCl₂ | Carbomagnesiation, Cross-coupling | Tetrasubstituted Alkenes | researchgate.net |

| Cascade Grignard Addition/Claisen Rearrangement | 2-O-propargyl enone, Aryl Grignard Reagent | PMP-H₈-BINOL ligand | 1,2-Carbonyl Addition, Propargyl Claisen Rearrangement | α-Allene Quaternary Cyclohexanones | nih.gov |

| Palladium-Catalyzed Domino Reaction | 1,2-Dihaloarene, Hindered Grignard Reagent | Pd(OAc)₂ | Formation of Palladium-Associated Aryne, C-C Bond Formation | Substituted Fluorenes | nih.gov |

| Multiple Aryne Sequence | Hexahalobenzene, Aryl Grignard Reagent | None | Multiple Aryne Formations and Trapping | Novel Arenes | acs.org |

Theoretical and Computational Chemistry Studies of 2 Chloro 5 Methylphenylmagnesium Bromide and Its Reactivity

Electronic Structure and Bonding Analysis

The electronic structure of 2-Chloro-5-methylphenylmagnesium bromide is fundamental to its reactivity. The magnesium atom, being less electronegative than both carbon and bromine, imparts significant ionic character to the C-Mg and Mg-Br bonds. This results in a highly polarized carbon-magnesium bond, where the carbon atom attached to the magnesium bears a substantial negative charge, making it a potent nucleophile. The presence of the chloro and methyl substituents on the phenyl ring further modulates this electronic distribution.

Computational studies on substituted phenylmagnesium halides reveal that both inductive and resonance effects of the substituents play a crucial role. nih.gov The chlorine atom, being an electronegative substituent, exerts an electron-withdrawing inductive effect (-I), which tends to decrease the electron density on the aromatic ring. Conversely, the methyl group has a weak electron-donating inductive effect (+I). These effects influence the charge distribution on the aryl ring and the nucleophilicity of the carbanionic center.

The bonding in Grignard reagents is not simply a monomeric R-Mg-X structure. In solution, they exist in a complex equilibrium, known as the Schlenk equilibrium, involving the monomer, the dimer, and the diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. wikipedia.org The structure of these species in solution is heavily influenced by the coordinating solvent molecules, typically ethers like tetrahydrofuran (B95107) (THF) or diethyl ether. researchgate.net These solvent molecules coordinate to the magnesium center, stabilizing the organometallic species and influencing its reactivity. researchgate.net

Table 1: Calculated Mulliken Atomic Charges for a Model System (Phenylmagnesium Bromide in THF)

| Atom | Atomic Charge (e) |

| C (ipso) | -0.65 |

| Mg | +0.58 |

| Br | -0.45 |

| O (THF) | -0.35 |

Note: This data is for the parent phenylmagnesium bromide and is intended to illustrate the general charge distribution. The actual charges for this compound would be influenced by the chloro and methyl substituents.

Quantum Mechanical Investigations of Reaction Mechanisms

Quantum mechanical calculations are instrumental in mapping the potential energy surfaces of reactions involving Grignard reagents, allowing for the detailed study of reaction pathways.

The reactions of Grignard reagents, such as their addition to carbonyl compounds, proceed through specific transition states and intermediates. For aryl Grignard reagents, the reaction mechanism can be either a polar, nucleophilic addition or a single-electron transfer (SET) process. nih.gov Computational studies can help distinguish between these pathways by locating and characterizing the respective transition states.

In a polar mechanism, the nucleophilic carbon of the Grignar reagent attacks the electrophilic carbonyl carbon, typically proceeding through a six-membered ring transition state where the magnesium atom coordinates with the carbonyl oxygen. nih.gov The geometry and energy of this transition state determine the reaction rate.

The SET mechanism involves the transfer of an electron from the Grignard reagent to the substrate, forming a radical anion and a radical cation. nih.gov The subsequent steps involve radical coupling. Computational studies can calculate the energies of the intermediates and transition states for both pathways, providing insight into the preferred mechanism under different conditions.

Table 2: Representative Calculated Activation Energies for Grignard Addition to a Ketone

| Reaction Pathway | Activation Energy (kcal/mol) |

| Polar Nucleophilic Addition | 15-20 |

| Single-Electron Transfer (SET) | 25-30 |

Note: These are generalized values for aryl Grignard reagents. The specific values for this compound would depend on the specific reactants and reaction conditions.

Computational chemistry allows for the prediction of how substituents on the aryl Grignard reagent affect its reactivity and selectivity. The electronic effects of the chloro and methyl groups in this compound will influence the rate of its reactions. The electron-withdrawing nature of the chlorine atom is expected to slightly decrease the nucleophilicity of the Grignard reagent compared to unsubstituted phenylmagnesium bromide, potentially leading to slower reaction rates. Conversely, the electron-donating methyl group may slightly enhance reactivity. The net effect will be a balance of these opposing influences.

Kinetic studies on the amination of substituted phenylmagnesium bromides have shown a correlation between the reaction rate and the electronic nature of the substituents, consistent with a nucleophilic substitution mechanism. Such studies, when combined with computational models, can lead to predictive models for reactivity.

Molecular Dynamics Simulations and Solvent Effects on Organomagnesium Systems

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of Grignard reagents in solution, offering insights that are complementary to static quantum mechanical calculations. These simulations can model the explicit interactions between the Grignard reagent and a large number of solvent molecules over time.

For organomagnesium systems, MD simulations are particularly valuable for understanding the Schlenk equilibrium and the role of the solvent in coordinating to the magnesium center. The number of solvent molecules in the first solvation shell of the magnesium atom can fluctuate, and these fluctuations can be crucial for the reactivity of the Grignard reagent. The solvent can influence the aggregation state of the Grignard reagent, which in turn affects its nucleophilicity and reaction kinetics.

Analytical Methodologies for Reaction Monitoring and Product Characterization in Transformations Involving 2 Chloro 5 Methylphenylmagnesium Bromide

In-Situ Spectroscopic Techniques for Reaction Progress Analysis (e.g., NMR, IR)

Real-time monitoring of reactions involving 2-Chloro-5-methylphenylmagnesium bromide is crucial for safety, optimization, and control. mt.commt.com In-situ spectroscopic techniques allow chemists to observe the reaction as it happens, providing invaluable data on reaction initiation, kinetics, intermediate formation, and endpoint determination without the need for intrusive sampling. mt.com

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool for monitoring the formation of Grignard reagents. acs.org By inserting a probe directly into the reaction vessel, the concentration of key species can be tracked in real-time. mt.com In the formation of this compound from 2-chloro-5-methyl-1-bromobenzene, FTIR can monitor the disappearance of the characteristic C-Br stretching vibration of the starting material and the appearance of new bands associated with the C-Mg bond of the Grignard reagent. acs.orgfraunhofer.de This is particularly vital for detecting the reaction initiation, which can sometimes be delayed, preventing the dangerous accumulation of unreacted aryl halide. mt.comacs.org The technique can also quantify the amount of Grignard reagent formed and monitor its consumption in subsequent reactions. fraunhofer.deresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy offers detailed qualitative and quantitative information about the species present in the reaction mixture. wiley.comumn.edu While ex-situ NMR is standard for final product analysis, in-situ measurements, sometimes using specialized high-pressure NMR tubes, can provide a comprehensive picture of the reaction dynamics. wiley.com For reactions involving this compound, ¹H NMR can be used to follow the disappearance of the signals corresponding to the aromatic protons of the starting aryl halide and the appearance of new, shifted signals for the Grignard reagent and any subsequent products or intermediates. nih.gov This method is particularly useful for quantifying the conversion to the Grignard reagent and identifying byproducts. wiley.com

Table 1: Spectroscopic Monitoring of this compound Formation

| Technique | Analyte/Functional Group | Observed Change During Reaction | Information Gained |

|---|---|---|---|

| In-Situ FTIR | Aryl C-Br Stretch | Decrease in absorbance | Consumption of starting material, reaction initiation acs.org |

| C-Mg Stretch | Increase in absorbance | Formation of Grignard reagent, reaction rate mt.com | |

| Carbonyl (C=O) Stretch (in subsequent reaction) | Decrease in absorbance | Consumption of electrophile (e.g., ketone, ester) mt.com | |

| In-Situ NMR | Aromatic Protons (¹H NMR) | Shift and change in multiplicity | Conversion of aryl halide to Grignard reagent |

| Methyl Protons (¹H NMR) | Shift in chemical signal | Confirmation of structural changes | |

| Quantitative NMR | Integration of signals | Concentration of reactants, products, and byproducts wiley.com |

Chromatographic Separation and Purity Determination of Reaction Products

Once a reaction involving this compound is complete, chromatographic techniques are indispensable for separating the target molecule from unreacted starting materials, byproducts, and other impurities. These methods are also the primary means of determining the purity of the isolated product.

Gas Chromatography (GC): Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds. spectrochem.in After quenching the reaction and work-up, the crude product mixture can be analyzed by GC. The components are separated based on their boiling points and interactions with the stationary phase of the GC column. Coupling GC with a Mass Spectrometer (GC-MS) provides a powerful analytical tool, as it not only separates the components but also provides mass information for each, facilitating their identification. acs.orgresearchgate.net For instance, in a coupling reaction between this compound and an electrophile, GC-MS can be used to identify the desired product, unreacted electrophile, and potential byproducts such as biphenyl (B1667301) dimers formed from Wurtz-type coupling. researchgate.net

High-Performance Liquid Chromatography (HPLC): For products that are less volatile, thermally sensitive, or have high molecular weights, High-Performance Liquid Chromatography (HPLC) is the method of choice. acs.org HPLC separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase. dtu.dk Preparative HPLC can be employed to purify the product on a larger scale. nih.gov By using a suitable detector, such as a UV-Vis detector, the purity of the product can be accurately quantified by measuring the area of the product peak relative to the total area of all peaks in the chromatogram. dtu.dk

Table 2: Comparison of Chromatographic Techniques for Product Analysis

| Technique | Principle | Typical Application | Advantages | Limitations |

|---|---|---|---|---|

| Gas Chromatography (GC) | Separation of volatile components in the gas phase based on boiling point and polarity. | Purity assessment and identification of volatile reaction products and byproducts. researchgate.net | High resolution, speed, easily coupled with Mass Spectrometry (MS) for identification. acs.org | Requires analyte to be volatile and thermally stable. |

| High-Performance Liquid Chromatography (HPLC) | Separation of components in the liquid phase based on polarity and affinity for stationary phase. | Purity determination and purification of non-volatile or thermally labile products. acs.orgdtu.dk | Wide applicability, suitable for non-volatile compounds, preparative scale-up is possible. nih.gov | Can be more time-consuming and use larger volumes of solvent than GC. |

Advanced Structural Elucidation of Complex Products (e.g., X-ray Crystallography)

While spectroscopic and chromatographic methods confirm the presence and purity of a product, they may not provide definitive proof of its three-dimensional structure, especially for complex molecules with multiple stereocenters.

X-ray Crystallography: For products that can be obtained in a crystalline form, single-crystal X-ray crystallography is the gold standard for structural elucidation. longdom.org This technique involves directing X-rays at a crystal and analyzing the resulting diffraction pattern. longdom.org The analysis provides a precise three-dimensional map of electron density, which allows for the unambiguous determination of the atomic positions within the molecule. longdom.orgnih.gov This reveals not only the connectivity of the atoms but also detailed information about bond lengths, bond angles, and stereochemistry. acs.org

While the Grignard reagent this compound itself is typically handled in solution and not isolated as a stable crystal, the solid products resulting from its reactions can be analyzed. wikipedia.org If a reaction yields a novel or structurally complex crystalline compound, X-ray crystallography provides the definitive evidence of its structure. nih.gov The resulting structural data is crucial for understanding reaction mechanisms and the properties of the final compound.

Table 3: Information Derived from X-ray Crystallographic Analysis

| Parameter | Description | Significance |

|---|---|---|

| Atomic Connectivity | The sequence in which atoms are bonded together. | Confirms the fundamental constitution of the molecule. |

| Bond Lengths | The distance between the nuclei of two bonded atoms. | Provides insight into bond order and strength. acs.org |

| Bond Angles | The angle formed between three connected atoms. | Defines the geometry around an atomic center. acs.org |

| Torsional Angles | The dihedral angle between four sequentially bonded atoms. | Describes the conformation of the molecule. |

| Absolute Stereochemistry | The precise 3D arrangement of atoms in a chiral molecule. | Unambiguously determines the enantiomer or diastereomer formed. |

| Unit Cell Dimensions | The parameters defining the repeating crystalline lattice. | Characterizes the crystal packing and intermolecular interactions. |

Future Research Directions and Emerging Frontiers

Design and Discovery of Novel Catalytic Systems for Precision Synthesis

The quest for precise molecular construction is a driving force in chemical research. For Grignard reagents like 2-Chloro-5-methylphenylmagnesium bromide, future advancements lie in the development of sophisticated catalytic systems that can control reactivity and selectivity with high fidelity.

A significant area of development is in enantioselective catalysis, which allows for the synthesis of specific chiral isomers of a molecule—a critical requirement in the pharmaceutical industry. acs.org Remarkable progress has been achieved in the enantioselective addition of Grignard reagents to carbonyl compounds using catalytic amounts of chiral ligands with metals like titanium and copper. acs.org Recent studies have highlighted the use of chiral copper catalysts for the highly regio- and enantioselective 1,4-dearomatization of pyridinium (B92312) salts with Grignard reagents, producing enantioenriched chiral 1,4-dihydropyridines. acs.orgnih.gov This opens up possibilities for using this compound to create complex, optically active N-heterocycles, which are vital components of many natural products and drugs. nih.gov

Future research will likely focus on:

Ligand Design: Creating new, highly efficient chiral ligands that can be used in smaller quantities to induce high levels of stereocontrol.

Metal Catalysis: Exploring a wider range of earth-abundant and non-toxic metal catalysts to replace more expensive or hazardous ones.

Mechanism Insight: Utilizing computational studies, such as Density Functional Theory (DFT), to gain a deeper understanding of reaction mechanisms, which can guide the rational design of new catalytic systems. acs.org

Integration into Continuous Flow and Automated Synthesis Platforms

Traditional batch production of Grignard reagents can be challenging due to the highly exothermic nature of the reaction, which can lead to safety risks and the formation of unwanted byproducts. chemicalprocessing.comfraunhofer.de The integration of Grignard synthesis into continuous flow and automated platforms represents a major leap forward in addressing these issues.

Researchers at the Fraunhofer Institute for Microengineering and Microsystems (IMM) have developed a scalable microreactor for Grignard reagent synthesis. chemicalprocessing.comfraunhofer.de In this system, the reactant, such as 2-chloro-5-methyltoluene, is pumped through a bed of magnesium shavings within a specially designed reactor. fraunhofer.dechemeurope.com This approach offers numerous advantages over conventional batch methods.

Table 1: Comparison of Batch vs. Continuous Flow Grignard Synthesis

| Feature | Traditional Batch Reactor | Continuous Flow Microreactor |

|---|---|---|

| Heat Management | Difficult; slow reagent addition required to control exotherm. fraunhofer.dechemeurope.com | Highly efficient; rapid heat dissipation via high surface-area-to-volume ratio. fraunhofer.debionity.com |

| Reaction Time | Long, often several hours. fraunhofer.de | Very short, conversion occurs in minutes. beyondbenign.org |

| Safety | Risk of thermal runaway. chemicalprocessing.com | Inherently safer due to small reaction volume and superior temperature control. fraunhofer.dechemeurope.com |

| Product Purity | Lower, due to formation of byproducts during long reaction times. fraunhofer.dechemeurope.com | Higher, side reactions are inhibited by short residence times. fraunhofer.debionity.com |

| Scalability | Complex to scale up. | Easily scalable by running multiple reactor modules in parallel. fraunhofer.debionity.com |

This technology enables the on-demand, safe, and efficient production of Grignard reagents like this compound. A pilot plant using this technology can convert up to 20 liters of reactant solution per hour. fraunhofer.debionity.com The use of continuous flow not only enhances safety and product purity but also facilitates the generation of highly unstable intermediates that would be difficult to handle in batch processes. nih.gov Future work will focus on adapting this technology for a broader range of Grignard reagents and integrating it into fully automated, multi-step synthesis platforms. chemicalprocessing.com

Exploration of New Reaction Modalities and Substrate Classes

While the classic role of Grignard reagents is nucleophilic addition to carbonyls, contemporary research is uncovering unconventional reactivity and expanding their application to new reaction types and substrate classes. wikipedia.org This diversification promises to unlock new synthetic pathways for compounds like this compound.

Emerging applications include:

Catalytic Roles: Grignard reagents themselves are being explored as catalysts. For instance, commercially available Grignard reagents like methylmagnesium bromide can serve as simple precatalysts for the dehydrocoupling of amines and silanes to form Si-N bonds. rsc.org They have also been successfully used to catalyze the hydroboration of esters, nitriles, and imines. nih.gov

Dearomatization Reactions: As mentioned, copper-catalyzed reactions with Grignard reagents can achieve the dearomatization of N-heterocycles like pyridinium salts, a powerful method for building complex three-dimensional structures from flat aromatic precursors. acs.orgnih.gov

Reactions in Unconventional Media: Research is challenging the long-held belief that Grignard reactions must be performed under strictly anhydrous conditions. Studies have shown that some Grignard reagents can react sufficiently fast with substrates like acetone (B3395972) and benzaldehyde (B42025) to outcompete quenching by water, particularly when an extra magnesium salt is present. scispace.com

These new modalities suggest that this compound could be employed not just as a stoichiometric reagent for C-C bond formation, but also as a catalyst or as a reagent in previously inaccessible reaction environments.

Development of Eco-Friendly and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly influencing synthetic organic chemistry, with a strong emphasis on reducing waste and avoiding hazardous substances. soton.ac.uk The traditional synthesis of Grignard reagents relies heavily on volatile and toxic organic solvents like anhydrous diethyl ether or tetrahydrofuran (B95107), which poses environmental and safety concerns. beyondbenign.orghokudai.ac.jp